2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

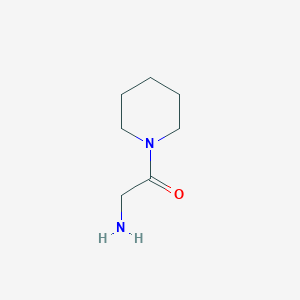

“2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2287260-22-2 . It has a molecular weight of 365.47 . The compound is in powder form and is stored at room temperature .

Molecular Structure Analysis

The InChI code for the compound is 1S/C7H7Br2NO2S.ClH/c8-5-2-3 (6 (9)13-5)1-4 (10)7 (11)12;/h2,4H,1,10H2, (H,11,12);1H . This indicates the presence of bromine, nitrogen, oxygen, sulfur, and chlorine atoms in the compound.Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .科学的研究の応用

Fluorescence Derivatisation for Biological Assays

3-(Naphthalen-1-ylamino)propanoic acid derivatives exhibit strong fluorescence, making them valuable for biological assays. The derivatisation of amino acids with these compounds results in strongly fluorescent derivatives that are useful in ethanol and water at physiological pH, offering good quantum yields with emission wavelengths suitable for biological applications. This property is leveraged in fluorescence derivatisation, enhancing the visibility and traceability of biomolecules in research studies (Frade et al., 2007).

Corrosion Inhibition

Schiff bases derived from amino acids, such as L-Tryptophan, have demonstrated significant efficiency in inhibiting corrosion of metals in acidic environments. These compounds exhibit a mixed mode of inhibition, with a predominant control over cathodic reactions. Their application in corrosion science reveals their potential in protecting industrial materials, offering a sustainable alternative to traditional corrosion inhibitors (Vikneshvaran & Velmathi, 2017).

Synthesis of N-Substituted 1,3-Oxazinan-2-ones

The efficient synthesis of N-substituted 1,3-oxazinan-2-ones involves a one-pot reaction utilizing amino acids like L-Alanine, demonstrating the utility of these compounds in organic synthesis to produce chiral products. This method provides a streamlined approach to synthesizing complex molecular structures, which are valuable in pharmaceuticals and materials science (Trifunović et al., 2010).

Polymorphism in Pharmaceutical Compounds

Studying the polymorphic forms of pharmaceutical compounds, including those related to 2-amino-3-(2,5-dibromothiophen-3-yl)propanoic acid derivatives, is crucial for understanding their physical and chemical properties. Such research aids in the optimization of drug formulations by characterizing different crystalline forms, which can influence the drug's stability, dissolution rate, and bioavailability (Vogt et al., 2013).

Modification of Polymeric Materials

The functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amino compounds showcases the potential of 2-amino-3-(2,5-dibromothiophen-3-yl)propanoic acid derivatives in enhancing the properties of polymeric materials. Such modifications can improve the thermal stability and biological activity of polymers, broadening their applications in medical and environmental fields (Aly et al., 2015).

Safety and Hazards

特性

IUPAC Name |

2-amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2S.ClH/c8-5-2-3(6(9)13-5)1-4(10)7(11)12;/h2,4H,1,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBNHMYLZSZXQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CC(C(=O)O)N)Br)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

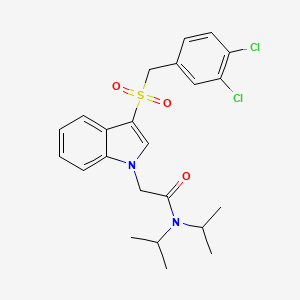

![methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2997153.png)

![3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2997154.png)

![(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2997160.png)